molecular formula C6H8S B1329412 2-Ethylthiophene CAS No. 872-55-9

2-Ethylthiophene

Cat. No.: B1329412
CAS No.: 872-55-9
M. Wt: 112.19 g/mol
InChI Key: JCCCMAAJYSNBPR-UHFFFAOYSA-N
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Description

2-Ethylthiophene is an organic compound with the molecular formula C6H8S. It is a derivative of thiophene, where an ethyl group is substituted at the second position of the thiophene ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various chemical applications .

Scientific Research Applications

2-Ethylthiophene has several applications in scientific research:

Safety and Hazards

2-Ethylthiophene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation .

Preparation Methods

2-Ethylthiophene can be synthesized through several methods. One common synthetic route involves the alkylation of thiophene with ethyl halides in the presence of a strong base. Another method includes the dehydrogenation of this compound from this compound derivatives . Industrial production often involves catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

2-Ethylthiophene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-ethylthiophene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The exact pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-Ethylthiophene is similar to other thiophene derivatives, such as:

Compared to these compounds, this compound is unique due to its specific applications in organic synthesis and its role as a precursor for various biologically active molecules .

Properties

IUPAC Name

2-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCCMAAJYSNBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862452
Record name 2-Ethylthiophene
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Molecular Weight

112.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

133.00 °C. @ 760.00 mm Hg
Record name 2-Ethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.292 mg/mL at 25 °C
Record name 2-Ethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035384
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

872-55-9, 52006-63-0
Record name 2-Ethylthiophene
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Record name 2-Ethylthiophene
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Record name Ethylthiophene
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Record name 2-Ethylthiophene
Source EPA DSSTox
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Record name 2-ethylthiophene
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Record name 2-ETHYLTHIOPHENE
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Record name 2-Ethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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